C.I. Direct Brown 1

描述

C.I. Direct Brown 1, also known by its Colour Index number 30045, is a direct dye used primarily for dyeing cellulosic fibers such as cotton, rayon, and linen. Direct dyes are water-soluble and can be applied directly to the substrate in a neutral or alkaline bath. They are known for their bright shades but generally exhibit poor wash fastness.

准备方法

Synthetic Routes and Reaction Conditions

C.I. Direct Brown 1 is synthesized through a series of diazotization and coupling reactions. The process typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds to form the azo dye. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using acidic or neutral conditions for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature control systems. The dye is then purified through filtration and drying processes to obtain the final product in powder form.

化学反应分析

Types of Reactions

C.I. Direct Brown 1 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

Oxidation Products: Various quinones and other oxidized aromatic compounds.

Reduction Products: Aromatic amines such as aniline derivatives.

Substitution Products: Halogenated or nitro-substituted aromatic compounds.

科学研究应用

C.I. Direct Brown 1 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration processes.

Biology: Employed as a biological stain for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.

作用机制

The mechanism of action of C.I. Direct Brown 1 involves its interaction with the substrate through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the cellulose fibers, allowing for strong adherence. The molecular targets include the hydroxyl groups on the cellulose chains, which facilitate the binding of the dye.

相似化合物的比较

Similar Compounds

- C.I. Direct Blue 1

- C.I. Direct Orange 25

- C.I. Direct Yellow 105

Uniqueness

C.I. Direct Brown 1 is unique due to its specific hue and its ability to produce full shades on cellulosic fibers without the need for a mordant. It also has a distinct molecular structure that allows for strong adherence to the substrate, making it a preferred choice for certain industrial applications.

生物活性

C.I. Direct Brown 1, also known by its Colour Index number 30045, is a direct dye primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. This compound is characterized by its water solubility and ability to produce vibrant colors without the need for mordants. In addition to its industrial applications, this compound has been investigated for its biological activities, particularly in the fields of microscopy and drug delivery systems.

Chemical Structure and Properties

This compound has the molecular formula and a complex azo structure that contributes to its dyeing properties. The dye is synthesized through diazotization and coupling reactions involving aromatic amines, which are crucial for its stability and color properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 634.60 g/mol |

| Solubility | Water-soluble |

| Color Index Number | 30045 |

Staining Applications

This compound is widely used as a biological stain in microscopy. Its affinity for cellular components allows for effective visualization of structures within biological specimens. The mechanism of action involves hydrogen bonding and van der Waals forces that facilitate strong adherence to cellular substrates, particularly those rich in hydroxyl groups.

Drug Delivery Systems

Research has explored the potential use of this compound in drug delivery systems due to its biocompatibility and ability to form stable complexes with various pharmaceutical agents. This application is particularly relevant in targeting specific tissues or cells, enhancing the efficacy of therapeutic compounds.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A notable study involved subchronic toxicity assessments where various doses were administered to rats over a period of thirteen weeks. The results indicated no significant carcinogenic effects at lower doses; however, higher doses raised concerns regarding preneoplastic lesions in hepatic tissues.

Table 2: Summary of Toxicological Findings

| Dose (ppm) | Observed Effects | Significance |

|---|---|---|

| 750 | No significant lesions | Not significant |

| 1500 | Preneoplastic lesions observed | P < 0.033 |

| 3000 | Early mortality; no tumors developed | Not applicable |

Case Study: Microscopy Applications

In a study focused on the application of this compound as a biological stain, researchers demonstrated its effectiveness in highlighting cellular structures in plant tissues. The dye provided clear contrast against the background, allowing for detailed observation of cellular organization.

Case Study: Drug Delivery Research

Another investigation assessed the use of this compound as a carrier for anticancer drugs. The study found that when complexed with doxorubicin, the dye enhanced drug solubility and stability while facilitating targeted delivery to cancer cells, suggesting promising applications in chemotherapy protocols.

属性

CAS 编号 |

3811-71-0 |

|---|---|

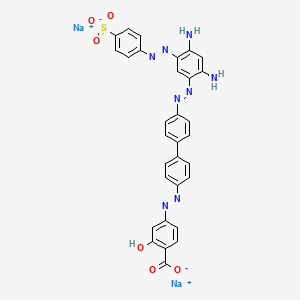

分子式 |

C31H22N8Na2O6S |

分子量 |

680.6 g/mol |

IUPAC 名称 |

disodium;5-[[4-[4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C31H24N8O6S.2Na/c32-26-16-27(33)29(39-36-22-9-12-24(13-10-22)46(43,44)45)17-28(26)38-35-21-7-3-19(4-8-21)18-1-5-20(6-2-18)34-37-23-11-14-30(40)25(15-23)31(41)42;;/h1-17,40H,32-33H2,(H,41,42)(H,43,44,45);;/q;2*+1/p-2 |

InChI 键 |

VLTXMDHMAOPIKT-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)C(=O)[O-])O.[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

3811-71-0 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。